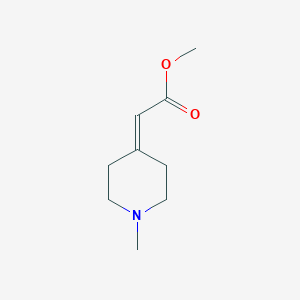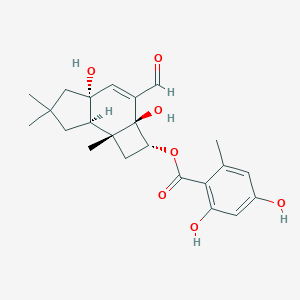![molecular formula C8H11N B138643 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 151051-65-9](/img/structure/B138643.png)
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Descripción general
Descripción
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a chemical compound . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and its derivatives has been achieved through various methods. One such method involves an Au(i)-catalyzed tandem reaction for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc . This method has been developed to afford a series of polysubstituted pyrroles in moderate to good yields .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole have been studied. For instance, an Au(i)-catalyzed tandem reaction has been used for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The chemical synthesis and modification of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and its derivatives have been extensively studied. For instance, a novel Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives, showcasing moderate to good yields in the production of polysubstituted pyrroles (Mou et al., 2015).
- Another study reported on the chemical behavior and properties of Tetrahydropyrrolo[3,2-b]pyrrole, revealing its potential for various synthetic applications, including demethoxycarbonylation and ring-opening reactions (Satake, Kumagai, & Mukai, 1983).
Anti-Inflammatory and Biological Activities
- 2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been found to exhibit significant anti-inflammatory activity, particularly in the context of skin inflammation. This derivative has demonstrated a higher anti-inflammatory activity than celecoxib, a well-known anti-inflammatory drug (Xu et al., 2016).
Pharmaceutical and Natural Product Synthesis
- Pyrrole structures, including 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, are crucial in the synthesis of various pharmaceuticals and natural products. Their wide range of applications in these fields has prompted new synthetic methods for pyrrole compounds (Khajuria, Dham, & Kapoor, 2016).
Optoelectronic Applications
- The use of pyrrole derivatives in optoelectronic materials is another area of interest. For example, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which can be synthesized using 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, show promise in organic electronic devices due to their interesting optoelectronic properties (Martins et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUUBAQYWDGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



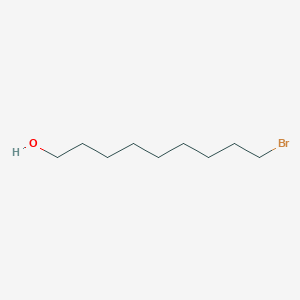
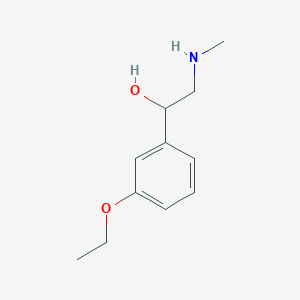
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

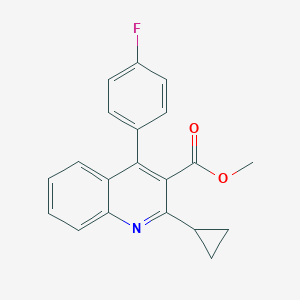


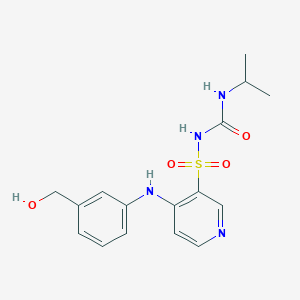
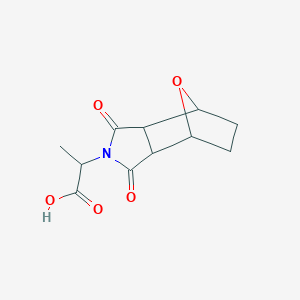
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)
